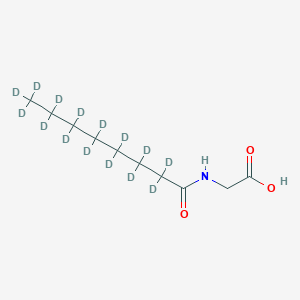

N-Octanoyl-D15-glycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

216.35 g/mol |

IUPAC Name |

2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoylamino)acetic acid |

InChI |

InChI=1S/C10H19NO3/c1-2-3-4-5-6-7-9(12)11-8-10(13)14/h2-8H2,1H3,(H,11,12)(H,13,14)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2 |

InChI Key |

SAVLIIGUQOSOEP-PMELWRBQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NCC(=O)O |

Canonical SMILES |

CCCCCCCC(=O)NCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-Octanoyl-D15-glycine for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octanoyl-D15-glycine is the deuterated form of N-Octanoylglycine, a biomarker for certain inborn errors of metabolism. This stable isotope-labeled internal standard is crucial for the accurate quantification of endogenous N-octanoylglycine in biological samples using mass spectrometry. This guide provides a comprehensive overview of this compound, including its synthesis, its role in diagnosing Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, and detailed experimental protocols for its use in quantitative analysis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C10H4D15NO3 | [1] |

| Molecular Weight | 216.36 g/mol | [1] |

| IUPAC Name | 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoylamino)acetic acid | PubChem |

| Synonyms | N-(1-Oxooctyl-d15)glycine, Capryloyl-d15-glycine | PubChem |

| Physical State | Solid | --- |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

Synthesis of this compound

The synthesis of this compound is a two-step process involving the synthesis of deuterated glycine (B1666218) (D5-glycine) followed by its acylation with a deuterated octanoyl group. Given the common use of perdeuterated fatty acids, the following protocol outlines the synthesis of N-octanoylglycine, which can be adapted by using the appropriate deuterated precursors.

Experimental Protocol: Synthesis of N-Octanoylglycine

This protocol is adapted from established methods for the synthesis of N-acyl amino acids.

Materials:

-

Glycine

-

Octanoyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Acetone

-

Water

-

Ether

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 11.25 g (0.15 mol) of glycine in 50 ml of water in a flask.

-

Add 12 g (0.3 mol) of sodium hydroxide to the solution and stir until dissolved.

-

In a separate container, dissolve 24.4 g (0.15 mol) of octanoyl chloride in 50 ml of acetone.

-

While vigorously stirring the glycine solution, add the octanoyl chloride solution dropwise over a period of 1 hour.

-

Continue stirring the mixture for an additional hour at room temperature.

-

Concentrate the reaction mixture to dryness under reduced pressure to obtain a white solid.

-

Boil the solid with 150 ml of ether three times to extract the product. Filter the ethereal layers and combine them.

-

Wash the combined ethereal layers with 150 ml of brine.

-

Dry the ether layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield N-octanoylglycine.

To synthesize this compound, D5-glycine and perdeuterated octanoyl chloride would be used as starting materials.

Role in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

N-octanoylglycine is a key biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an autosomal recessive inherited disorder of fatty acid β-oxidation.[1][2] In individuals with MCAD deficiency, the impaired breakdown of medium-chain fatty acids leads to the accumulation of octanoyl-CoA.[2] This is then conjugated with glycine to form N-octanoylglycine, which is subsequently excreted in the urine.[2]

Biochemical Pathway in MCAD Deficiency

The following diagram illustrates the fatty acid β-oxidation pathway and the metabolic block in MCAD deficiency that leads to the accumulation of N-octanoylglycine.

Figure 1: Metabolic pathway of medium-chain fatty acid β-oxidation and the impact of MCAD deficiency.

Quantitative Analysis of N-Octanoylglycine

The accurate quantification of N-octanoylglycine in biological fluids like urine and plasma is critical for the diagnosis and monitoring of MCAD deficiency. This is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

Experimental Workflow for LC-MS/MS Quantification

The following diagram outlines the typical workflow for the quantitative analysis of N-octanoylglycine.

Figure 2: Experimental workflow for the quantification of N-octanoylglycine using LC-MS/MS.

Experimental Protocol: Quantification of N-Acylglycines in Biological Matrices

This protocol provides a general method for the quantification of a panel of N-acylglycines, including N-octanoylglycine, in plasma or urine.

Materials and Reagents:

-

N-acylglycine standards (including N-Octanoylglycine)

-

This compound (Internal Standard)

-

LC-MS grade water

-

LC-MS grade acetonitrile (B52724)

-

Formic acid

-

Biological samples (plasma or urine)

Sample Preparation (Plasma):

-

To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard (this compound).

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

-

LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in positive or negative mode.

Data Analysis:

-

Quantification is based on the peak area ratio of the analyte (N-octanoylglycine) to the internal standard (this compound).

-

Calibration curves are generated by plotting the peak area ratios against the concentration of the standards using a linear regression model.

Quantitative Data

The use of this compound as an internal standard allows for the precise measurement of N-octanoylglycine levels in biological samples. Table 2 provides representative concentration ranges of N-octanoylglycine in urine for healthy individuals and patients with MCAD deficiency. It is important to note that these values can vary depending on the analytical method, age, and metabolic state of the individual.

| Analyte | Healthy Controls (urine, mmol/mol creatinine) | MCAD Deficiency Patients (urine, mmol/mol creatinine) |

| N-Octanoylglycine | Typically < 10 | Significantly elevated, can be >30-fold higher than controls |

| N-Hexanoylglycine | Typically < 10 | Significantly elevated, often used as a primary diagnostic marker |

| Suberylglycine | Typically < 10 | Elevated |

Note: The values presented are indicative and based on literature reports. Absolute concentrations can vary.

Conclusion

This compound is an indispensable tool for researchers, clinicians, and drug development professionals working in the field of inborn errors of metabolism. Its use as an internal standard in LC-MS/MS assays ensures the accurate and reliable quantification of N-octanoylglycine, a critical biomarker for the diagnosis and management of MCAD deficiency. The detailed protocols and workflow presented in this guide provide a solid foundation for the implementation of these analytical methods in a research or clinical setting.

References

An In-depth Technical Guide to N-Octanoyl-D15-glycine: Chemical Properties and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Octanoyl-D15-glycine is a stable isotope-labeled derivative of N-octanoylglycine, a key biomarker for certain inborn errors of metabolism. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of the biological pathways of its non-labeled analog. The information presented herein is intended to support researchers, scientists, and drug development professionals in the application of this critical analytical standard.

Core Chemical Properties

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry for the precise quantification of endogenous N-octanoylglycine.[1] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₄D₁₅NO₃ | [2][3] |

| Molecular Weight | 216.36 g/mol | [2][4] |

| Exact Mass | 216.23064466 Da | [5] |

| CAS Number | Not Available | [4] |

| Unlabeled CAS Number | 14246-53-8 | [2][4] |

| Isotopic Enrichment | ≥98 atom % D | [4] |

| Synonyms | N-(1-Oxooctyl-d15)glycine, Capryloyl-d15-glycine, Lipacide C 8G | [5] |

| Storage Conditions | Room temperature | [4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of D15-glycine with octanoyl chloride. The general procedure is adapted from standard methods for the synthesis of N-acyl amino acids.

2.1.1. Synthesis of Deuterated Glycine (B1666218) (Precursor)

Several methods exist for the preparation of deuterated glycine. One common approach involves the hydrolysis of a deuterated precursor in a deuterium-rich environment.[1] Another method utilizes a palladium catalyst to facilitate the H-D exchange reaction with D₂O.

2.1.2. Acylation of D15-Glycine

The following protocol is a representative example for the synthesis of N-octanoylglycine and can be adapted for the deuterated analog by substituting glycine with D15-glycine.

-

Materials:

-

D15-Glycine

-

Octanoyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Diethyl ether or Acetone

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate (B1210297) (EtOAc) for recrystallization

-

-

Procedure:

-

Dissolve D15-Glycine (e.g., 20 mmol) and NaOH (e.g., 40 mmol) in water.

-

To this solution, add octanoyl chloride (e.g., 22 mmol) dropwise with vigorous stirring. The reaction can be performed in a biphasic system with an organic solvent like diethyl ether or in a single phase with a solvent like acetone.

-

Continue stirring for a set period (e.g., 1 hour) at room temperature.

-

Acidify the reaction mixture with HCl to precipitate the this compound.

-

Collect the crude product by filtration.

-

Purify the product by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final crystalline product.

-

Quantification by Isotope Dilution Mass Spectrometry

This compound is the ideal internal standard for the quantification of N-octanoylglycine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Principle: A known amount of this compound is added to a biological sample (e.g., plasma, urine). The deuterated standard is chemically identical to the endogenous analyte and thus experiences the same extraction losses and ionization suppression/enhancement. The mass spectrometer can differentiate between the analyte and the standard based on their mass difference. The ratio of the analyte signal to the internal standard signal is used for accurate quantification.

-

Sample Preparation:

-

Spike the biological sample with a known concentration of this compound solution.

-

Perform protein precipitation, typically with a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant, containing both the analyte and the internal standard, is collected and can be further purified by solid-phase extraction (SPE) or directly injected into the LC-MS/MS system.

-

-

LC-MS/MS Parameters (General):

-

Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly used.

-

Column: A C18 column is typically employed.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both often containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.

-

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both N-octanoylglycine and this compound are monitored.

-

-

Biological Context and Signaling Pathways

This compound itself is not biologically active and serves as an analytical tool. The biological significance lies with its non-deuterated counterpart, N-octanoylglycine.

N-octanoylglycine is an N-acylglycine, a class of metabolites formed by the conjugation of a fatty acid (octanoic acid) with the amino acid glycine. This reaction is catalyzed by glycine N-acyltransferase and is considered a detoxification pathway for the elimination of excess acyl-CoA esters.

In certain inborn errors of metabolism, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the β-oxidation of medium-chain fatty acids is impaired. This leads to an accumulation of octanoyl-CoA, which is then shunted into the glycine conjugation pathway, resulting in elevated levels of N-octanoylglycine in blood and urine. Therefore, the accurate measurement of N-octanoylglycine is crucial for the diagnosis and monitoring of MCAD deficiency.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of N-octanoylglycine in clinical and research settings. Its use in isotope dilution LC-MS/MS methods provides the gold standard for the diagnosis and monitoring of metabolic disorders such as MCAD deficiency. This guide has provided the core chemical properties, detailed experimental methodologies, and the relevant biological context to facilitate its effective application by the scientific community.

References

N-Octanoylglycine in Metabolism: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Metabolic Functions, Signaling Interactions, and Experimental Analysis of N-Octanoylglycine.

Introduction

N-octanoylglycine is an N-acyl amino acid, a class of endogenous signaling molecules formed by the conjugation of a fatty acid with an amino acid. Specifically, N-octanoylglycine is a metabolite of the medium-chain fatty acid, octanoic acid. Its presence and concentration in biological fluids serve as an important biomarker for certain inborn errors of metabolism, particularly those related to mitochondrial fatty acid β-oxidation. This technical guide provides a comprehensive overview of the metabolic function of N-octanoylglycine, its biosynthesis, potential signaling roles, and detailed experimental protocols for its study.

Core Metabolic Function and Biosynthesis

N-octanoylglycine is primarily a detoxification product, formed to facilitate the excretion of excess octanoyl-CoA, a key intermediate in medium-chain fatty acid metabolism. Under normal physiological conditions, N-acylglycines are minor metabolites of fatty acids. However, in metabolic disorders where the β-oxidation pathway is impaired, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the accumulation of octanoyl-CoA leads to its conjugation with glycine, resulting in elevated levels of N-octanoylglycine in urine and plasma.

The biosynthesis of N-octanoylglycine is catalyzed by the mitochondrial enzyme Glycine N-Acyltransferase (GLYAT; EC 2.3.1.13). This enzyme facilitates the transfer of an acyl group from an acyl-CoA molecule to the N-terminus of glycine.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of Glycine N-Acyltransferase (GLYAT) for octanoyl-CoA have been determined, providing insight into the efficiency of N-octanoylglycine synthesis.

| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Octanoyl-CoA | Human | 198 | 3.3 | [1][2] |

| Octanoyl-CoA | Rat Liver | - | - | [1] |

Note: While the Km value for the rat liver enzyme was found to be generally lower than in humans, specific values for octanoyl-CoA were not provided in the searched literature.

Diagram: Biosynthesis of N-octanoylglycine

Caption: Biosynthesis pathway of N-octanoylglycine.

Potential Signaling Roles of N-Octanoylglycine

While the primary role of N-octanoylglycine appears to be in metabolic detoxification, other N-acyl amino acids have been shown to function as signaling molecules, interacting with various receptors and pathways. Research into the specific signaling functions of N-octanoylglycine is ongoing, with several potential pathways of interest.

G-Protein Coupled Receptors (GPCRs)

Medium-chain fatty acids are known to activate certain GPCRs, such as GPR84. Given its structure, it is plausible that N-octanoylglycine could modulate the activity of these or other GPCRs, thereby influencing downstream signaling cascades involved in inflammation and metabolism.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs. It is hypothesized that N-octanoylglycine may act as a ligand for PPARα or PPARγ, influencing the expression of genes involved in fatty acid oxidation and energy homeostasis.

Cellular Energy Sensing Pathways: AMPK and mTOR

The AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) (mTOR) are central regulators of cellular energy homeostasis. These pathways sense the energy status of the cell and modulate metabolic processes accordingly. As a product of fatty acid metabolism, N-octanoylglycine could potentially influence the activity of AMPK and/or mTOR, although direct evidence is currently lacking.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the metabolic function and potential signaling roles of N-octanoylglycine.

Quantification of N-octanoylglycine in Biological Samples by LC-MS/MS

This protocol describes a method for the accurate quantification of N-octanoylglycine in plasma and urine using liquid chromatography-tandem mass spectrometry.

Materials:

-

LC-MS/MS system

-

Analytical column (e.g., C18)

-

N-octanoylglycine analytical standard

-

N-octanoylglycine-d2 internal standard

-

Acetonitrile (B52724) (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Ultrapure water

-

Microcentrifuge tubes

-

Autosampler vials

Procedure:

-

Sample Preparation (Plasma):

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, add 50 µL of plasma.

-

Add 200 µL of ice-cold acetonitrile containing the N-octanoylglycine-d2 internal standard.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

Sample Preparation (Urine):

-

Thaw urine samples at room temperature.

-

Centrifuge at 4,000 x g for 5 minutes.

-

In a microcentrifuge tube, combine 50 µL of urine supernatant with 450 µL of 50% methanol/water containing the N-octanoylglycine-d2 internal standard.

-

Vortex for 10 seconds.

-

Transfer to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 analytical column with a gradient elution profile using mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode with positive or negative electrospray ionization. Optimize the transitions for N-octanoylglycine and its deuterated internal standard.

-

-

Data Analysis:

-

Quantify N-octanoylglycine based on the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve using known concentrations of the N-octanoylglycine analytical standard.

-

Diagram: LC-MS/MS Workflow for N-octanoylglycine Quantification

Caption: Workflow for N-octanoylglycine quantification.

Glycine N-Acyltransferase (GLYAT) Activity Assay

This radiochemical assay measures the activity of GLYAT by quantifying the formation of radiolabeled N-octanoylglycine.

Materials:

-

Mitochondrial protein extract

-

[1-¹⁴C]Glycine

-

Octanoyl-CoA

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

Scintillation counter and vials

-

Scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, mitochondrial protein extract, and octanoyl-CoA.

-

Initiate the reaction by adding [1-¹⁴C]Glycine.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction (e.g., by adding acid to precipitate proteins).

-

Separate the radiolabeled N-octanoylglycine product from the unreacted [1-¹⁴C]Glycine substrate (e.g., by solvent extraction or chromatography).

-

Quantify the amount of radiolabeled product using a scintillation counter.

-

Calculate the enzyme activity based on the rate of product formation.

Fatty Acid Oxidation (FAO) Assay

This protocol can be used to assess the effect of N-octanoylglycine on the rate of fatty acid oxidation in cultured cells.

Materials:

-

Cultured cells (e.g., hepatocytes, myotubes)

-

[¹⁴C]-labeled palmitate

-

Seahorse XF Analyzer (for oxygen consumption measurement) or scintillation counter (for radiometric assay)

-

Assay medium

-

N-octanoylglycine

Procedure (Radiometric Assay):

-

Plate cells in a multi-well plate.

-

Pre-incubate cells with N-octanoylglycine at various concentrations.

-

Add assay medium containing [¹⁴C]-labeled palmitate complexed to BSA.

-

Incubate for a defined period to allow for fatty acid oxidation.

-

Collect the cell culture medium.

-

Separate the radiolabeled acid-soluble metabolites (ASMs), which are products of β-oxidation, from the un-metabolized [¹⁴C]-palmitate.

-

Quantify the radioactivity in the ASM fraction using a scintillation counter.

-

Normalize the results to the total protein content of the cells.

Diagram: Fatty Acid Oxidation Experimental Workflow

Caption: Experimental workflow for a fatty acid oxidation assay.

PPAR Reporter Assay

This luciferase reporter assay can be used to determine if N-octanoylglycine can activate PPARα or PPARγ.

Materials:

-

Cell line expressing a luciferase reporter gene under the control of a PPAR response element (PPRE)

-

N-octanoylglycine

-

Positive control (e.g., a known PPAR agonist like fenofibrate (B1672516) for PPARα or rosiglitazone (B1679542) for PPARγ)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the reporter cells in a multi-well plate.

-

Treat the cells with various concentrations of N-octanoylglycine, a positive control, and a vehicle control.

-

Incubate for a sufficient time to allow for gene expression (e.g., 24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter).

Conclusion

N-octanoylglycine is a key metabolite in the context of medium-chain fatty acid metabolism and serves as a critical biomarker for certain inborn errors of metabolism. While its primary function appears to be detoxification, the potential for N-acyl amino acids to act as signaling molecules suggests that N-octanoylglycine may have broader physiological roles that are yet to be fully elucidated. The experimental protocols provided in this guide offer a framework for researchers to further investigate the metabolic and signaling functions of this intriguing molecule. Future studies focusing on the quantitative effects of N-octanoylglycine on key metabolic pathways and signaling networks will be crucial for a complete understanding of its role in health and disease.

References

The Role of Acylglycines in Fatty Acid Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylglycines, N-acyl conjugates of glycine (B1666218), have emerged from relative obscurity to become critical molecules in the study of fatty acid metabolism and its associated inborn errors. Once considered simple detoxification products, a growing body of evidence now highlights their roles as sensitive and specific biomarkers for mitochondrial fatty acid β-oxidation (FAO) disorders and as bioactive signaling molecules. This technical guide provides an in-depth exploration of the formation, function, and analysis of acylglycines, with a focus on their utility in research and drug development.

The Biochemical Nexus: Fatty Acid Oxidation and Acylglycine Formation

Mitochondrial FAO is a vital catabolic process that provides a significant portion of the body's energy, particularly during periods of fasting or metabolic stress.[1] This pathway systematically breaks down fatty acids into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP.[2] Inborn errors of fatty acid oxidation are a group of genetic disorders, each characterized by a deficiency in a specific enzyme required for this process.

A key consequence of a defect in FAO is the accumulation of specific acyl-CoA esters upstream of the enzymatic block. These accumulating acyl-CoAs can have several detrimental effects, including the sequestration of free coenzyme A (CoA), which is essential for numerous metabolic pathways.[3] To mitigate this toxicity, the cell employs a detoxification mechanism involving the conjugation of these acyl-CoA species with glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT) and its various isoforms, resulting in the formation of acylglycines that are subsequently excreted in the urine.[4][5] The analysis of these acylglycines provides a diagnostic window into the specific underlying enzymatic deficiency.[6]

Key Enzymes in Acylglycine Biosynthesis:

-

Glycine N-acyltransferase (GLYAT): Primarily responsible for the conjugation of short- and medium-chain acyl-CoAs with glycine.[4]

-

GLYAT-like 2 (GLYATL2) and GLYAT-like 3 (GLYATL3): These enzymes have been shown to be involved in the synthesis of long-chain N-acylglycines.[7][8]

Acylglycines as Biomarkers for Fatty Acid Oxidation Disorders

The quantitative analysis of urinary acylglycines is a powerful tool for the diagnosis and monitoring of FAO disorders.[6][9] The specific pattern of elevated acylglycines can pinpoint the deficient enzyme in the β-oxidation spiral.

One of the most well-characterized examples is Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) , an autosomal recessive disorder that impairs the breakdown of medium-chain fatty acids.[10] In individuals with MCADD, the accumulation of medium-chain acyl-CoAs, particularly octanoyl-CoA, leads to a characteristic and significant elevation of n-hexanoylglycine, suberylglycine, and octanoylglycine in the urine.[10][11][12]

Logical Relationship: FAO Defect to Acylglycine Accumulation

The following diagram illustrates the logical flow from a defect in the fatty acid β-oxidation pathway to the accumulation and excretion of acylglycines.

Caption: Logical flow from FAO defect to acylglycine excretion.

Quantitative Data on Acylglycine Levels

The following tables summarize the urinary concentrations of key acylglycines in healthy individuals compared to those with MCADD, providing a clear quantitative distinction.

Table 1: Urinary Acylglycine Concentrations in Healthy Controls

| Acylglycine | Concentration Range (mmol/mol creatinine) | Reference |

| n-Hexanoylglycine | < 10 | [13] |

| Suberylglycine | < 10 | [13] |

| 3-Phenylpropionylglycine | < 10 | [13] |

Table 2: Urinary Acylglycine Concentrations in MCADD Patients

| Acylglycine | Concentration Range (mmol/mol creatinine) | Reference |

| n-Hexanoylglycine | Significantly Increased | [14] |

| Suberylglycine | Significantly Increased | [14] |

| 3-Phenylpropionylglycine | Significantly Increased | [14] |

Note: Specific quantitative ranges for MCADD patients can vary based on the metabolic state (acute vs. asymptomatic) and the specific analytical method used.

Acylglycines as Signaling Molecules

Beyond their role as metabolic indicators, certain long-chain acylglycines have been identified as bioactive lipids with signaling functions, often interacting with G-protein coupled receptors (GPCRs).

-

N-arachidonoylglycine (NAGly): This well-studied acylglycine is a metabolite of the endocannabinoid anandamide (B1667382).[15] It has been shown to activate GPR18 and GPR55, leading to downstream effects such as increased intracellular calcium and activation of the mitogen-activated protein kinase (MAPK) pathway.[6][7] NAGly is also an endogenous ligand for GPR92.[8]

-

N-palmitoylglycine (PalGly): This saturated acylglycine modulates calcium influx and nitric oxide production in sensory neurons.[4]

-

N-oleoylglycine: While less characterized, it is also considered a signaling molecule within this class.

Signaling Pathway of N-arachidonoylglycine (NAGly)

The following diagram depicts the signaling pathway of NAGly through GPR18 and GPR55.

Caption: N-arachidonoylglycine (NAGly) signaling pathways.

Experimental Protocols

Accurate and reproducible quantification of acylglycines is paramount for their use as biomarkers. The most common analytical techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), with ultra-performance liquid chromatography (UPLC-MS/MS) offering enhanced resolution and sensitivity.[1][16][17]

Experimental Workflow for Acylglycine Biomarker Discovery

The following diagram outlines a typical workflow for the discovery and validation of acylglycine biomarkers using a metabolomics approach.

Caption: Acylglycine biomarker discovery workflow.

Detailed Methodology: UPLC-MS/MS Analysis of Urinary Acylglycines

This protocol provides a general framework for the quantitative analysis of acylglycines in urine. Specific parameters may require optimization based on the instrumentation and target analytes.

1. Sample Preparation (Solid-Phase Extraction) [16]

-

Thaw frozen urine samples at room temperature.

-

Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

-

Take a 1 mL aliquot of the supernatant and add an internal standard solution (containing stable isotope-labeled acylglycines).

-

Condition an anion exchange solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

-

Elute the acylglycines with 1 mL of 5% formic acid in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Analysis [1]

-

Chromatography System: Waters ACQUITY UPLC or equivalent.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 10 minutes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each target acylglycine and internal standard should be optimized.

3. Data Analysis and Quantification

-

Integrate the peak areas for each acylglycine and its corresponding internal standard.

-

Generate a calibration curve using known concentrations of acylglycine standards.

-

Calculate the concentration of each acylglycine in the urine samples based on the calibration curve and normalize to urinary creatinine (B1669602) concentration.

Conclusion and Future Directions

Acylglycines are indispensable tools in the study of fatty acid oxidation, providing both diagnostic insights into metabolic disorders and revealing novel signaling pathways. The continued development of sensitive and high-throughput analytical methods will further enhance their clinical utility. For drug development professionals, understanding the role of acylglycines is crucial for identifying novel therapeutic targets for FAO disorders and for developing drugs that modulate the signaling pathways in which these molecules participate. Future research will likely uncover additional biological functions of this diverse and important class of molecules.

References

- 1. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons [scholarworks.indianapolis.iu.edu]

- 5. Acylglycines, Quantitative, Urine | MLabs [mlabs.umich.edu]

- 6. Protective Effect of N-Arachidonoyl Glycine-GPR18 Signaling after Excitotoxical Lesion in Murine Organotypic Hippocampal Slice Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Arachidonoyl glycine, another endogenous agonist of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Arachidonylglycine - Wikipedia [en.wikipedia.org]

- 9. [PDF] N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. medscape.com [medscape.com]

- 13. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The endocannabinoid anandamide is a precursor for the signaling lipid N-arachidonoyl glycine by two distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Octanoyl-D15-glycine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Octanoyl-D15-glycine, a deuterated internal standard crucial for the accurate quantification of N-octanoylglycine in various biological matrices. This document outlines the compound's physicochemical properties, detailed experimental protocols for its use, and its relevance in metabolic pathways.

Certificate of Analysis: Physicochemical and Quality Control Data

The following tables summarize the typical physicochemical properties and quality control specifications for this compound. While a specific Certificate of Analysis from a single manufacturer is not publicly available, the data presented here are representative values based on publicly accessible information and typical specifications for stable isotope-labeled internal standards.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoylamino)acetic acid | N/A |

| Synonyms | N-(1-Oxooctyl-d15)glycine, Capryloyl-d15-glycine | N/A |

| Molecular Formula | C₁₀H₄D₁₅NO₃ | N/A |

| Molecular Weight | 216.36 g/mol | N/A |

| CAS Number | Not available | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in methanol, ethanol, and DMSO | N/A |

Table 2: Quality Control Specifications

| Test | Specification | Method |

| Chemical Purity | ≥98% | HPLC |

| Isotopic Purity (D₁₅) | ≥99 atom % D | Mass Spectrometry |

| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |

| Residual Solvents | ≤0.5% | GC-HS |

| Storage Condition | -20°C, under inert atmosphere | N/A |

Experimental Protocols

This compound is primarily used as an internal standard in isotope dilution mass spectrometry for the quantification of endogenous N-octanoylglycine. Below are detailed protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation for Biological Matrices (Plasma, Urine, Tissues)

This protocol is adapted from a general method for the analysis of N-acylglycines.[2]

-

Sample Thawing: Thaw frozen biological samples on ice.

-

Aliquoting: Aliquot 50 µL of the sample (plasma, urine, or tissue homogenate) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels, e.g., 1 µM in methanol) to each sample, calibrator, and quality control sample.

-

Protein Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortexing: Vortex the mixture vigorously for 30 seconds.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters for the analysis of N-octanoylglycine.[2]

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative or positive mode (negative mode is often preferred for acidic molecules).

-

MRM Transitions:

-

N-octanoylglycine: Q1/Q3 transition to be determined empirically (e.g., m/z 200.1 -> 74.1).

-

This compound: Q1/Q3 transition to be determined empirically (e.g., m/z 215.2 -> 74.1).

-

Signaling Pathways and Experimental Workflows

Metabolic Pathways of N-Acylglycines

N-acylglycines, including N-octanoylglycine, are involved in fatty acid metabolism. Their biosynthesis is primarily understood to occur via two main pathways.[3][4] The degradation of N-acylglycines is mainly carried out by fatty acid amide hydrolase (FAAH).[3]

Caption: Metabolic pathways of N-acylglycine biosynthesis and degradation.

Quality Control Workflow for a Deuterated Internal Standard

The quality control of a stable isotope-labeled internal standard like this compound is critical to ensure the accuracy of quantitative analyses. The workflow involves a series of analytical tests to confirm its identity, purity, and isotopic enrichment.

Caption: Quality control workflow for this compound.

References

Commercial Sources and Technical Applications of N-Octanoyl-D15-glycine: An In-depth Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the commercial availability and applications of N-Octanoyl-D15-glycine. This deuterated N-acyl glycine (B1666218) serves as a critical tool in metabolomics and drug discovery, primarily utilized as an internal standard for the accurate quantification of its endogenous, non-labeled counterpart, N-Octanoylglycine.

N-Octanoylglycine is an endogenous metabolite involved in fatty acid metabolism and has been implicated in various physiological processes, including the regulation of energy homeostasis and cellular signaling. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample preparation and instrument response during mass spectrometry-based analysis, thereby ensuring high accuracy and precision.

Commercial Availability

A number of chemical suppliers offer this compound for research purposes. The product is typically supplied as a solid powder with high isotopic purity. Below is a summary of technical specifications from various commercial sources.

| Supplier | Product Number | Isotopic Enrichment | Molecular Weight | Physical Form | Storage Conditions |

| C/D/N Isotopes | D-7638 | 98 atom % D | 216.36 | Solid | Room temperature |

| Santa Cruz Biotechnology | sc-215403 | Not specified | 216.36 | Solid | Room temperature |

| LGC Standards | TRC-N524002 | Not specified | Not specified | Not specified | Not specified |

| Fisher Scientific | NC1378805 | Not specified | Not specified | Not specified | Not specified |

| Alfa Chemistry | ACM14246538S1 | Not specified | Not specified | Not specified | Not specified |

| Benchchem | B2379 | Not specified | Not specified | Not specified | Not specified |

| Mithridion | consult for details | Not specified | Not specified | Not specified | Not specified |

| Coompo | C250246 | Not specified | Not specified | Not specified | 2-8°C |

Experimental Applications and Protocols

The primary application of this compound is as an internal standard in stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of N-Octanoylglycine and other N-acyl glycines in biological matrices such as plasma, urine, and cell lysates.

Protocol 1: Quantification of N-Octanoylglycine in Human Plasma

This protocol outlines a typical workflow for the analysis of N-Octanoylglycine in plasma samples using this compound as an internal standard.

1. Materials and Reagents:

-

Human plasma

-

N-Octanoylglycine (analytical standard)

-

This compound (internal standard)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Centrifuge tubes

-

Nitrogen evaporator

2. Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

For further purification and concentration, perform solid-phase extraction (SPE).

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

-

Elute the analyte and internal standard with methanol.

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for N-Octanoylglycine and this compound.

-

N-Octanoylglycine: The exact mass transitions will need to be determined empirically but will be based on the molecular weight of the deprotonated molecule and its characteristic fragments.

-

This compound: The precursor ion will be shifted by +15 Da compared to the non-labeled analyte. The product ion may or may not be shifted depending on the fragmentation pattern.

-

-

Data Analysis: Quantify the amount of N-Octanoylglycine in the samples by creating a calibration curve using the peak area ratios of the analyte to the internal standard.

-

Experimental workflow for N-Octanoylglycine quantification.

Signaling Pathways of N-Octanoylglycine

N-Octanoylglycine and other N-acyl amino acids are recognized as a class of signaling lipids. While the signaling pathways are still under active investigation, evidence suggests that some N-acyl glycines, including N-arachidonoylglycine (a structurally related compound), can act as ligands for G-protein coupled receptors (GPCRs), such as GPR18.[1][2] Activation of these receptors can lead to downstream cellular responses.

The binding of an N-acyl glycine to a Gαi-coupled receptor like GPR18 is expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, interaction with a Gαs-coupled receptor would activate adenylyl cyclase and increase cAMP. These changes in cAMP concentration then modulate the activity of protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.

Proposed GPR18 signaling pathway for N-Octanoylglycine.

This technical guide provides a foundational understanding of the commercial sources and primary applications of this compound. For researchers in metabolomics and drug development, this stable isotope-labeled compound is an indispensable tool for the accurate and precise quantification of its endogenous counterpart, facilitating a deeper understanding of the roles of N-acyl glycines in health and disease.

References

molecular weight of N-Octanoyl-D15-glycine

An In-Depth Technical Guide to N-Octanoyl-D15-glycine

This technical guide provides a comprehensive overview of this compound, a deuterated form of the lipoamino acid N-Octanoylglycine. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on its properties, synthesis, and biological significance.

Chemical and Physical Properties

This compound is a stable isotope-labeled version of N-Octanoylglycine, where 15 hydrogen atoms on the octanoyl chain have been replaced with deuterium. This labeling makes it a valuable tool in analytical and metabolic studies, particularly in mass spectrometry-based applications, allowing it to be distinguished from its endogenous, non-labeled counterpart.

Table 1: Physicochemical Data for this compound

| Property | Value | References |

| Molecular Formula | C₁₀D₁₅H₄NO₃ | [1][2] |

| Molecular Weight | 216.355 g/mol , 216.36 g/mol | [1][2][3][4] |

| Synonyms | N-(1-Oxooctyl-d15)glycine, Capryloyl-d15-glycine | [1][3][4] |

| Physical Form | Powder | [4] |

| Solubility | Chloroform, Dichloromethane, DMSO | [4] |

| Storage Conditions | 2-8°C, protected from air and light | [4][5] |

Synthesis and Experimental Protocols

The synthesis of this compound involves the acylation of glycine (B1666218) with a deuterated octanoyl derivative. The synthesis of the parent compound, N-Octanoylglycine, provides a basis for understanding the general synthetic approach.

General Synthesis of N-Octanoylglycine

A common method for synthesizing the non-labeled compound involves the reaction of glycine with octanoyl chloride in an alkaline aqueous solution. The product is then isolated through acidification and extraction.

Experimental Protocol (based on patent literature): [6]

-

Dissolve 50 g of Glycine and 51 g of sodium hydroxide (B78521) in 250 mL of water.

-

Add 87 g of Octanoyl chloride to the alkaline solution.

-

Following the reaction, add 500 mL of methyl tert-butyl ether (MTBE) and 50 g of 36% hydrochloric acid to acidify the mixture.

-

Separate the organic and aqueous phases.

-

Wash the organic phase with water to remove inorganic salts and unreacted glycine.

-

Extract the organic phase with 600 mL of water, adjusting the pH to 6.5 with sodium hydroxide to transfer the N-Octanoylglycine salt back into the aqueous phase.

-

Separate the phases and remove the excess organic solvent and water from the aqueous phase by distillation until the desired concentration is reached.

Caption: Workflow for the synthesis of N-Octanoylglycine.

Deuterium Labeling Strategy

To produce this compound, a deuterated octanoyl source is required. Alternatively, for labeling the glycine moiety, a highly deuterated glycine intermediate must first be synthesized. One established route involves the use of diethyl acetamidomalonate, which is refluxed in a deuterium-rich environment to produce the labeled glycine precursor[7].

Biological Context and Signaling

While this compound is primarily used as an analytical standard, its non-deuterated form, N-Octanoylglycine, belongs to the broader class of N-acyl amino acids (NAAAs), which are recognized as endogenous signaling molecules[8]. NAAAs are involved in various physiological processes, and their levels can be altered in certain metabolic disorders.

The parent compound, N-Octanoylglycine, is an amphiphilic lipoamino acid used in cosmetic formulations for its antibacterial properties against acne and seborrheic dermatitis[4].

While specific signaling pathways for N-Octanoylglycine are not extensively detailed in the literature, studies on structurally similar lipoamino acids provide insight into potential mechanisms of action. For example, N-Oleoyl glycine has been shown to stimulate adipogenesis by activating the cannabinoid 1 (CB1) receptor, which in turn modulates the Akt signaling pathway[9]. Similarly, N-arachidonoyl glycine, another NAAA, acts as an agonist for the GPR55 receptor, leading to the mobilization of intracellular calcium and the activation of the ERK1/2 signaling cascade[10].

References

- 1. This compound | CAS | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C10H19NO3 | CID 131708693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | N/A - Coompo [coompo.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. US20190091124A1 - Aqueous n-acyl amino acid solutions - Google Patents [patents.google.com]

- 7. This compound | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. N-Oleoyl glycine, a lipoamino acid, stimulates adipogenesis associated with activation of CB1 receptor and Akt signaling pathway in 3T3-L1 adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Arachidonoyl glycine, another endogenous agonist of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]

N-Octanoyl-D15-glycine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of N-Octanoyl-D15-glycine, a deuterated derivative of the endogenous N-acyl amino acid, N-Octanoylglycine. Due to the limited availability of data for the deuterated form, this guide primarily focuses on the properties and methodologies associated with the non-deuterated parent compound, N-Octanoylglycine.

Core Compound Details

Physicochemical Properties of N-Octanoylglycine

| Property | Value | Source |

| Molecular Formula | C10H19NO3 | [1] |

| Molecular Weight | 201.26 g/mol | [1] |

| Synonyms | 2-(Octanoylamino)acetic acid, N-(1-Oxooctyl)glycine, Capryloylglycine | [1] |

| Appearance | Solid | - |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Purification

The synthesis of N-Octanoylglycine typically proceeds via the Schotten-Baumann reaction, which involves the acylation of glycine (B1666218) with octanoyl chloride in the presence of a base. For the synthesis of this compound, deuterated glycine would be used as the starting material.

General Synthesis Workflow

Caption: General workflow for the synthesis of N-Octanoylglycine.

Experimental Protocols

Synthesis of N-Octanoylglycine (General Protocol):

A solution of glycine in an aqueous basic solution (e.g., sodium hydroxide) is cooled in an ice bath. To this, octanoyl chloride is added dropwise with vigorous stirring. The reaction mixture is stirred for several hours, allowing the acylation to complete. Following the reaction, the mixture is acidified (e.g., with hydrochloric acid) to precipitate the N-Octanoylglycine product. The crude product is then collected by filtration, washed with cold water, and dried.

Purification:

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol/water mixture. Alternatively, chromatographic techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed for higher purity.[2]

Biological Role and Signaling Pathways

N-acyl amino acids, including N-Octanoylglycine, are a class of endogenous lipid signaling molecules. They are structurally related to endocannabinoids and are involved in various physiological processes. These molecules are typically minor metabolites of fatty acid metabolism.[1] Their concentrations can be indicative of certain metabolic disorders, making them valuable biomarkers.[3]

The biosynthesis of N-acylglycines is catalyzed by glycine N-acyltransferase, which facilitates the conjugation of an acyl-CoA with glycine.[1] While the specific signaling pathways for N-Octanoylglycine are not fully elucidated, N-acyl amino acids are known to interact with G protein-coupled receptors (GPCRs) and other cellular targets.

Representative Signaling Pathway for N-Acyl Amino Acids

Caption: A generalized signaling pathway for N-acyl amino acids via GPCRs.

Analytical Methods

The quantification of N-acylglycines in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity. The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification by correcting for matrix effects and procedural losses.[3]

LC-MS/MS Method Parameters for N-Acylglycine Analysis

| Parameter | Description |

| Instrumentation | Liquid Chromatograph coupled to a Tandem Mass Spectrometer |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with an additive (e.g., formic acid) |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |

| Detection | Multiple Reaction Monitoring (MRM) |

| Internal Standard | Stable isotope-labeled analog (e.g., this compound) |

Sample Preparation for Biological Matrices (e.g., Plasma)

-

Protein Precipitation: To a known volume of plasma, add a volume of cold acetonitrile containing the internal standard.

-

Vortex: Mix thoroughly to precipitate proteins.

-

Centrifugation: Centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Transfer the supernatant to a new tube or vial for analysis.

-

Analysis: Inject the supernatant into the LC-MS/MS system.[3]

Quantitative Data

Specific quantitative data on the biological activity of this compound, such as IC50 values or receptor binding affinities, are not widely available in the public domain. However, a study on various N-substituted glycine derivatives reported IC50 values in the micromolar range against a human foreskin fibroblast (HFF) cell line. While not specific to the octanoyl derivative, this suggests that N-acyl glycines can exhibit biological activity at these concentrations. Further research is required to determine the specific potency and efficacy of N-Octanoylglycine and its deuterated analog.

References

In-Depth Technical Guide on the Storage and Stability of N-Octanoyl-D15-glycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, stability, and analytical considerations for N-Octanoyl-D15-glycine. The information is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and proper handling of this compound.

Introduction to this compound

This compound is a deuterated analog of N-octanoylglycine, an N-acyl amino acid. N-acyl amino acids are a class of lipid signaling molecules that are involved in various physiological processes. The deuteration of the octanoyl chain provides a stable isotope-labeled internal standard, which is crucial for accurate quantification in mass spectrometry-based bioanalytical methods. Given its application in sensitive analytical studies, understanding the stability and proper storage of this compound is paramount to ensure data accuracy and reproducibility.

Storage and Handling Recommendations

Proper storage and handling are critical to maintain the chemical integrity of this compound. Based on information from various suppliers and the general stability of fatty acid amides, the following conditions are recommended.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated)[1] | To minimize the rate of potential chemical degradation. |

| For long-term storage, freezing is also an option. | Further reduces the rate of degradation. | |

| Light Exposure | Protect from light.[2] | To prevent potential photolytic degradation. |

| Atmosphere | Store in a tightly sealed container, protected from air.[2] | To prevent oxidation and hydrolysis from atmospheric moisture. |

| Moisture | Store in a dry, well-ventilated place. | To minimize the risk of hydrolysis of the amide bond. |

| Form | The compound is typically supplied as a solid powder.[2] | Solid-state generally offers better stability than solutions. |

| Solutions | If preparing solutions, use appropriate anhydrous solvents such as Chloroform, Dichloromethane, or DMSO. Prepare solutions fresh and store them under the same recommended temperature and light-protected conditions. | To prevent solvent-mediated degradation. |

Note: While one supplier mentions a "limited shelf life" on the product label, specific quantitative long-term stability data under these conditions is not publicly available. It is recommended to refer to the manufacturer's certificate of analysis for any lot-specific expiry information.

Stability Profile and Degradation Pathways

While specific long-term stability studies on this compound are not extensively published, the general chemical properties of N-acyl amino acids and fatty acid amides provide insights into its stability profile. Fatty acid amides are generally considered to be chemically stable compounds.

The most probable degradation pathway for this compound is the hydrolysis of the amide bond , which would yield D15-octanoic acid and glycine. This reaction can be catalyzed by strong acids or bases and may occur slowly in the presence of moisture. In biological systems, this hydrolysis is known to be catalyzed by the enzyme fatty acid amide hydrolase (FAAH).

Figure 1: Proposed Hydrolytic Degradation Pathway of this compound

Caption: Proposed hydrolytic degradation of this compound.

Other potential degradation pathways, such as oxidation of the acyl chain, are considered less likely under proper storage conditions due to the saturated nature of the octanoyl group. However, exposure to strong oxidizing agents or high-energy conditions could potentially lead to oxidative degradation.

Experimental Protocols for Stability Assessment

To experimentally assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the most appropriate technique.

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and to demonstrate the specificity of the analytical method.

Figure 2: Experimental Workflow for a Forced Degradation Study

Caption: Workflow for conducting a forced degradation study.

Table 2: Protocol for Forced Degradation of this compound

| Stress Condition | Protocol |

| Acid Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent (e.g., methanol). 2. Add an equal volume of 0.1 M hydrochloric acid. 3. Incubate at 60°C for a defined period (e.g., 24 hours). 4. Neutralize the sample before analysis. |

| Base Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent. 2. Add an equal volume of 0.1 M sodium hydroxide. 3. Incubate at 60°C for a defined period (e.g., 24 hours). 4. Neutralize the sample before analysis. |

| Oxidative Degradation | 1. Prepare a solution of this compound. 2. Add 3% hydrogen peroxide. 3. Store at room temperature, protected from light, for a defined period (e.g., 24 hours). |

| Thermal Degradation | 1. For solid-state: Place the solid compound in an oven at 80°C for a defined period (e.g., 48 hours). 2. For solution-state: Prepare a solution and incubate at 80°C for a defined period. |

| Photolytic Degradation | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

Stability-Indicating HPLC Method

A reverse-phase HPLC method would be suitable for the analysis of this compound and its potential degradation products.

Table 3: Proposed Stability-Indicating HPLC Method Parameters

| Parameter | Proposed Condition |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | UV at 210 nm or Mass Spectrometer (for higher specificity and identification of degradation products) |

This is a proposed starting method and should be optimized to ensure adequate separation of the parent compound from all potential degradation products.

Signaling Pathways of N-Acyl Glycines

N-acyl amino acids, including N-octanoylglycine, are recognized as a class of endogenous lipid signaling molecules. While the specific signaling pathways of N-octanoylglycine are still under investigation, studies on structurally related N-acyl glycines, such as N-arachidonoylglycine, provide strong evidence for their involvement in G-protein coupled receptor (GPCR) signaling.

N-arachidonoylglycine has been identified as a ligand for the orphan GPCR, GPR18 . Activation of GPR18 is linked to various cellular responses, including regulation of the immune system and metabolism. It is plausible that N-octanoylglycine may also interact with GPR18 or other related GPCRs to elicit its biological effects.

Figure 3: Hypothesized GPR18 Signaling Pathway for N-Acyl Glycines

Caption: Hypothesized signaling pathway of N-acyl glycines via GPR18.

Conclusion

This compound is a valuable tool for bioanalytical research. To ensure the reliability of experimental results, it is imperative to adhere to strict storage and handling protocols. The compound should be stored at 2-8°C, protected from light and moisture. While generally stable, the primary degradation pathway is likely hydrolysis of the amide bond. A validated stability-indicating HPLC method is essential for monitoring the integrity of the compound over time. Further research into the specific long-term stability and biological signaling pathways of this compound will provide a more complete understanding of this important molecule.

References

Methodological & Application

Application Note: Quantitative Analysis of N-Octanoylglycine in Biological Matrices using N-Octanoyl-D15-glycine as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Octanoylglycine is an N-acylglycine that serves as a crucial biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder of fatty acid oxidation.[1] In affected individuals, impaired β-oxidation of medium-chain fatty acids leads to the accumulation of octanoyl-CoA, which is subsequently conjugated with glycine (B1666218) to form N-octanoylglycine and excreted in urine. Accurate quantification of N-octanoylglycine in biological fluids like plasma and urine is therefore essential for the diagnosis and monitoring of MCAD deficiency.

This application note describes a robust and sensitive method for the quantitative analysis of N-octanoylglycine in plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with N-Octanoyl-D15-glycine as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting for variability during sample preparation and analysis, ensuring high accuracy and precision.[2] This isotope dilution mass spectrometry (IDMS) approach is widely considered the gold standard for quantitative metabolomics.[1] The heavily deuterated this compound provides a significant mass shift, preventing spectral overlap and enhancing quantification accuracy.[1]

Principle

The method employs a straightforward sample preparation procedure involving protein precipitation for plasma samples and a "dilute-and-shoot" approach for urine samples. The analyte, N-octanoylglycine, and the internal standard, this compound, are then separated by reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve generated with known concentrations of the analyte.

Experimental Protocols

Materials and Reagents

-

N-Octanoylglycine analytical standard

-

This compound (Internal Standard, ISTD)

-

LC-MS grade methanol (B129727)

-

LC-MS grade acetonitrile (B52724)

-

LC-MS grade water

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

-

Human urine (drug-free)

Standard and Internal Standard Stock Solution Preparation

-

N-Octanoylglycine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of N-octanoylglycine in methanol to obtain a final concentration of 1 mg/mL.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

Store stock solutions at -20°C.

Working Standard and Internal Standard Solution Preparation

-

N-Octanoylglycine Working Standards: Prepare a series of working standards by serially diluting the stock solution with 50:50 (v/v) methanol:water to achieve the desired calibration curve concentrations.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation

Plasma Samples:

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound).

-

Vortex for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Urine Samples:

-

Thaw urine samples to room temperature.

-

Centrifuge at 5,000 rpm for 5 minutes to pellet any precipitate.

-

To 50 µL of urine supernatant in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound).

-

Add 430 µL of 50:50 (v/v) methanol:water.

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Turbo Spray Temp. | 500°C |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| N-Octanoylglycine | 216.2 | 76.1 |

| This compound (ISTD) | 231.3 | 76.1 |

Data Presentation

The following tables present representative validation data for a similar N-acylglycine analysis using a deuterated internal standard and are for illustrative purposes.

Table 1: Calibration Curve for N-Octanoylglycine

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/ISTD) |

| 1 | 0.012 |

| 5 | 0.061 |

| 10 | 0.123 |

| 50 | 0.615 |

| 100 | 1.230 |

| 250 | 3.075 |

| 500 | 6.150 |

| Linearity (r²) | >0.995 |

| Range | 1 - 500 ng/mL |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |

| Low QC | 3 | 6.2 | 98.7 | 7.5 | 101.2 |

| Mid QC | 75 | 4.8 | 101.5 | 5.9 | 99.8 |

| High QC | 400 | 3.5 | 99.2 | 4.7 | 100.9 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low QC | 3 | 92.1 | 95.8 |

| High QC | 400 | 95.3 | 98.2 |

Visualizations

Caption: Biosynthesis of N-Octanoylglycine.

Caption: Experimental workflow for N-Octanoylglycine analysis.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and specific tool for the quantitative analysis of N-octanoylglycine in biological matrices. The protocol is well-suited for applications in clinical research for the study of inborn errors of metabolism, such as MCAD deficiency, and in pharmaceutical development for monitoring metabolic pathways. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which are critical for clinical diagnostic applications.

References

Application Note: Quantitative Analysis of N-octanoylglycine in Biological Matrices using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-octanoylglycine is an N-acylglycine, a class of metabolites formed from the conjugation of glycine (B1666218) with acyl-CoA esters.[1] In healthy individuals, these metabolites are present at low levels; however, their concentrations can be significantly elevated in those with certain inborn errors of metabolism, such as fatty acid oxidation disorders.[1] Accurate and sensitive quantification of N-octanoylglycine in biological matrices like plasma and urine is therefore crucial for diagnostic and research purposes.[1] This application note describes a robust and sensitive method for the quantitative analysis of N-octanoylglycine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard for precise and accurate quantification and is suitable for high-throughput analysis in clinical and research settings.[1]

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and quantification of N-octanoylglycine from plasma and urine samples.

Sample Preparation

Plasma Sample Preparation:

-

Thaw plasma samples on ice.

-

Vortex the sample for 10 seconds.

-

In a clean microcentrifuge tube, add 50 µL of plasma.

-

Add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., n-Octanoylglycine-d2).[1]

-

Vortex vigorously for 30 seconds to precipitate proteins.[1]

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

Urine Sample Preparation:

-

Thaw urine samples at room temperature.

-

Vortex the sample for 10 seconds.

-

Centrifuge at 4000 x g for 5 minutes.[1]

-

In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (e.g., n-Octanoylglycine-d2 in 50% methanol/water).[1]

-

Vortex for 10 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | Zorbax XDB C18 (4.6 × 75 mm, 3.5 µm) or equivalent[2] |

| Mobile Phase A | Water with 13 mM ammonium (B1175870) acetate (B1210297) and 1% formic acid[2] |

| Mobile Phase B | Acetonitrile[2] |

| Flow Rate | 1 mL/min[2] |

| Gradient | Start at 50% B, ramp to 100% B over 10 min, hold at 100% B for 2.4 min, return to 50% B in 0.1 min, and hold for 2.5 min[2] |